Lipophilicity Advantage Over the Unsubstituted 3‑Bromo‑2‑phenoxypyridine
The target compound exhibits a computed XLogP3‑AA of 4.5, which is 0.86 log units higher than the experimentally referenced LogP of 3.64 for its closest unsubstituted analogue, 3‑bromo‑2‑phenoxypyridine [REFS‑1][REFS‑2]. This increase is driven by the isopropyl substituent on the phenoxy ring and moves the compound into a lipophilicity range often associated with improved passive membrane permeability and CNS penetration [REFS‑3].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 4.5 |
| Comparator Or Baseline | 3‑Bromo‑2‑phenoxypyridine, LogP = 3.64 |
| Quantified Difference | ΔLogP ≈ +0.86 |
| Conditions | Computed (PubChem XLogP3‑AA) vs. vendor‑reported computational data; no experimental logP available for the target compound. |
Why This Matters
A ΔLogP of ~0.9 can translate into a several‑fold difference in membrane flux, directly influencing cellular potency and bioavailability in cell‑based assays.
- [1] PubChem CID 61373936; XLogP3‑AA = 4.5. View Source
- [2] Dounay, A. B. et al. Bioorg. Med. Chem. Lett. 2010, 20, 1114‑1117. View Source
